Patellamide C

cytotoxicity L1210 patellamide

Patellamide C (CAS 81120-74-3, C₃₇H₄₆N₈O₆S₂, MW 762.9 g/mol) is a ribosomally synthesized and post-translationally modified cyclic octapeptide (RiPP) belonging to the cyanobactin family. It is co‑produced with patellamide A by the obligate cyanobacterial symbiont Prochloron didemni residing in the ascidian Lissoclinum patella.

Molecular Formula C37H46N8O6S2
Molecular Weight 762.9 g/mol
Cat. No. B1241281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatellamide C
Synonymspatellamide C
Molecular FormulaC37H46N8O6S2
Molecular Weight762.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6
InChIInChI=1S/C37H46N8O6S2/c1-8-18(4)27-35-45-29(21(7)51-35)33(49)39-23(14-22-12-10-9-11-13-22)37-41-25(16-53-37)30(46)42-26(17(2)3)34-44-28(20(6)50-34)32(48)38-19(5)36-40-24(15-52-36)31(47)43-27/h9-13,15-21,23,26-29H,8,14H2,1-7H3,(H,38,48)(H,39,49)(H,42,46)(H,43,47)/t18-,19+,20+,21+,23+,26-,27-,28-,29-/m0/s1
InChIKeyCFXBLGFMQUFLKS-FUEDQDKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Patellamide C — Scientific and Procurement Baseline for a Marine Cyclic Peptide with Copper-Selective Bioactivity


Patellamide C (CAS 81120-74-3, C₃₇H₄₆N₈O₆S₂, MW 762.9 g/mol) is a ribosomally synthesized and post-translationally modified cyclic octapeptide (RiPP) belonging to the cyanobactin family. It is co‑produced with patellamide A by the obligate cyanobacterial symbiont Prochloron didemni residing in the ascidian Lissoclinum patella. The macrocycle contains two thiazole and two oxazoline rings and exhibits mild cytotoxicity (L1210 IC₅₀ = 3.2 µg/mL) together with multidrug‑reversing activity [1][2]. Its most distinctive feature is extreme selectivity for Cu²⁺ even in the presence of excess Zn²⁺, with no observable binding to Co²⁺, Ni²⁺, or Hg²⁺ [3].

Why Patellamide C Cannot Be Substituted by Other Cyanobactins or Cyclic Peptide Analogs


Within the patellamide family, small sequence variations produce marked differences in both metal‑binding selectivity and cytotoxicity. Patellamide C displays extreme Cu²⁺ selectivity with no binding to competing divalent metals, whereas patellamide A is significantly less selective [1]. In cytotoxicity assays, patellamide C (L1210 IC₅₀ = 3.2 µg/mL) differs from patellamide A (3.9 µg/mL) and patellamide B (2.0 µg/mL) [2]. Moreover, patellamide C adopts a unique “figure‑eight‑like” solution conformation that is distinct from the square‑form of the structurally related ascidiacyclamide [3]. These quantitative differences preclude generic interchangeability and necessitate compound‑specific sourcing for studies probing metal‑mediated biology or structure‑activity relationships.

Quantitative Evidence Differentiating Patellamide C from Its Closest Analogs


Differential Cytotoxicity Profile: Patellamide C vs. Patellamides A and B Against L1210 Murine Leukemia Cells

Among patellamides A, B, and C, patellamide C exhibits an intermediate cytotoxic potency. Its IC₅₀ of 3.2 µg/mL against L1210 murine leukemia cells is 1.2‑fold less potent than patellamide B (2.0 µg/mL) and 1.2‑fold more potent than patellamide A (3.9 µg/mL) [1]. In the KB human carcinoma cell line, patellamide C shows poor cytotoxicity (IC₅₀ = 6000 ng/mL), mirroring the weak activity of patellamide A (3000 ng/mL) and patellamide B (>4000 ng/mL) [1]. These quantitative rankings are derived from a single comparative review table that aggregates data from multiple primary reports.

cytotoxicity L1210 patellamide

Extreme Copper(II) Selectivity Over Zinc(II) and Other Divalent Metals: Patellamide C vs. Patellamide A

Circular dichroism and mass spectrometry studies demonstrate that patellamide C binds Cu²⁺ with extreme selectivity even in the presence of an excess of Zn²⁺, and shows no binding to Co²⁺, Ni²⁺, or Hg²⁺. In contrast, patellamide A is measurably less selective for Cu²⁺. Ulithiacyclamide A exhibits a selectivity profile comparable to patellamide C [1]. This qualitative ranking is supported by CD titrations showing a single isosbestic point during Cu²⁺ addition to patellamide C, indicating a clean two‑state binding process.

copper selectivity metal binding patellamide

Copper(II)-Induced Conformational Switching That Pre‑Organizes a Second Metal Site: Patellamide C vs. Zn²⁺ Binding

Upon binding one equivalent of Cu²⁺, patellamide C undergoes a specific conformational change that pre‑organizes a second Cu²⁺ binding site; addition of a second Cu²⁺ induces no further structural rearrangement. In contrast, Zn²⁺ binding induces only minimal conformational change [1]. This sequential, cooperative binding behavior is an intrinsic design feature of the patellamide C scaffold, as shown by NOE‑restrained molecular dynamics and CD spectroscopy.

conformational change copper binding pre‑organization

Unique Figure‑Eight‑Like Solution Conformation Distinguishing Patellamide C from Ascidiacyclamide and Patellamide A

In chloroform solution, patellamide C adopts a twisted “figure‑eight‑like” (type III) backbone conformation without intramolecular hydrogen bonds. This conformation is similar to that of non‑C₂‑symmetric patellamide D but deviates significantly from the “square form” (type I) observed for C₂‑symmetric ascidiacyclamide and the slightly deformed patellamide A [1]. The conformational preference correlates with the degree of side‑chain asymmetry.

NMR conformation figure-eight macrocycle

Co‑Biosynthesis from a Single Precursor Peptide: Implications for Sourcing and Purity

Patellamides A and C are encoded on a single ORF (patE) and are released from the same precursor peptide after heterocyclization and cleavage. Functional expression of the entire pathway in Escherichia coli confirmed that both macrocycles are produced simultaneously [1]. For procurement, this means that natural‑source extracts inevitably contain a mixture of patellamides A and C, whereas heterologous expression or total synthesis can yield single‑component patellamide C.

biosynthesis heterologous expression patellamide

Multidrug‑Reversing Activity Retained Within the Patellamide Class

Patellamide C is annotated with multidrug‑reversing activity in a comprehensive cyanobactin bioactivity table, alongside patellamides B and D [1]. For the structurally related patellamide D, quantitative MDR reversal has been demonstrated at 3.3 µM, outperforming verapamil at 5.1 µM in a human leukemic cell line [2]. Although direct quantitative MDR reversal data for patellamide C are not available, the class‑level conservation of this activity suggests patellamide C is a viable candidate for MDR‑focused studies.

MDR reversal P-glycoprotein multidrug resistance

High‑Value Application Scenarios for Patellamide C Based on Quantitative Evidence


Copper‑Selective Metal‑Binding Probes and Dinuclear Catalyst Design

Patellamide C is the premier scaffold for designing Cu²⁺‑selective probes or dinuclear copper catalysts. Its extreme Cu²⁺ selectivity over Zn²⁺, Co²⁺, Ni²⁺, and Hg²⁺ [1], combined with the ability to sequentially bind two Cu²⁺ ions with conformational pre‑organization of the second site [2], makes it uniquely suited for studying cooperative metal binding and for developing phosphatase or carbonic anhydrase model complexes.

Conformation–Activity Relationship Studies of Macrocyclic Octapeptides

The well‑characterized figure‑eight‑like (type III) solution conformation of patellamide C, which is distinct from the square (type I) forms of ascidiacyclamide and patellamide A [3], provides a defined starting point for NMR‑ and MD‑based structure–activity relationship investigations. Researchers can use patellamide C to correlate backbone topology with cytotoxicity or metal‑binding function.

Cytotoxicity Benchmarking Within the Patellamide Series

With an L1210 IC₅₀ of 3.2 µg/mL, patellamide C occupies a specific potency rank between patellamide A (3.9 µg/mL) and patellamide B (2.0 µg/mL) [4]. This intermediate cytotoxicity, combined with poor KB cell line activity (IC₅₀ = 6000 ng/mL), allows researchers to use patellamide C as a calibrated reference point when screening synthetic analogs or evaluating the impact of side‑chain modifications on antiproliferative activity.

Multidrug Resistance Reversal Screening Libraries

Patellamide C is annotated with multidrug‑reversing activity [4], and the patellamide class has demonstrated P‑glycoprotein‑mediated MDR reversal (patellamide D: 3.3 µM vs. verapamil 5.1 µM) [5]. Patellamide C can therefore be included as a structurally distinct entry in focused libraries designed to discover non‑toxic MDR modulators, particularly where copper‑binding properties may synergize with P‑gp inhibition.

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